molecular formula C19H21N3O B14637054 Benzenamine, 4,4'-(2,5-oxazolediyl)bis[N,N-dimethyl- CAS No. 54867-74-2

Benzenamine, 4,4'-(2,5-oxazolediyl)bis[N,N-dimethyl-

Cat. No.: B14637054
CAS No.: 54867-74-2
M. Wt: 307.4 g/mol
InChI Key: WICWQFPFEQPDRW-UHFFFAOYSA-N
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Description

Benzenamine, 4,4’-(2,5-oxazolediyl)bis[N,N-dimethyl- is a complex organic compound characterized by its unique structure, which includes aromatic rings and an oxazole moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4,4’-(2,5-oxazolediyl)bis[N,N-dimethyl- typically involves multi-step organic reactions. One common method includes the reaction of N,N-dimethylaniline with oxazole derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes. The process involves continuous flow reactors and automated systems to maintain consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4,4’-(2,5-oxazolediyl)bis[N,N-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro compounds, while reduction can produce amines. Substitution reactions often result in halogenated or alkylated derivatives .

Scientific Research Applications

Benzenamine, 4,4’-(2,5-oxazolediyl)bis[N,N-dimethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and polymers .

Mechanism of Action

The mechanism of action of Benzenamine, 4,4’-(2,5-oxazolediyl)bis[N,N-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The oxazole moiety plays a crucial role in its binding affinity and specificity. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenamine, 4,4’-(2,5-oxazolediyl)bis[N,N-dimethyl- stands out due to its oxazole ring, which imparts unique chemical and biological properties. This structural feature enhances its reactivity and binding capabilities, making it valuable in various applications .

Properties

CAS No.

54867-74-2

Molecular Formula

C19H21N3O

Molecular Weight

307.4 g/mol

IUPAC Name

4-[2-[4-(dimethylamino)phenyl]-1,3-oxazol-5-yl]-N,N-dimethylaniline

InChI

InChI=1S/C19H21N3O/c1-21(2)16-9-5-14(6-10-16)18-13-20-19(23-18)15-7-11-17(12-8-15)22(3)4/h5-13H,1-4H3

InChI Key

WICWQFPFEQPDRW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)N(C)C

Origin of Product

United States

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